molecular formula C8H4F4O B14018040 4-(Difluoromethyl)-2,6-difluorobenzaldehyde

4-(Difluoromethyl)-2,6-difluorobenzaldehyde

Cat. No.: B14018040
M. Wt: 192.11 g/mol
InChI Key: SJLLHTUGZSZUJI-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,6-difluorobenzaldehyde is an organic compound characterized by the presence of difluoromethyl and difluorobenzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,6-difluorobenzaldehyde typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2,6-difluorobenzaldehyde with difluoromethylating agents such as difluoromethyl phenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced difluoromethylating reagents and catalysts can streamline the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

4-(Difluoromethyl)-2,6-difluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,6-difluorobenzaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)-2,6-difluorobenzaldehyde
  • 4-(Chloromethyl)-2,6-difluorobenzaldehyde
  • 4-(Bromomethyl)-2,6-difluorobenzaldehyde

Comparison: 4-(Difluoromethyl)-2,6-difluorobenzaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl counterpart, it has different reactivity and stability profiles. The difluoromethyl group is less electron-withdrawing than the trifluoromethyl group, leading to variations in chemical behavior and biological activity .

Properties

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

IUPAC Name

4-(difluoromethyl)-2,6-difluorobenzaldehyde

InChI

InChI=1S/C8H4F4O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H

InChI Key

SJLLHTUGZSZUJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)C(F)F

Origin of Product

United States

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